molecular formula C15H30N6O5 B14257971 L-Arginine, L-valyl-L-threonyl- CAS No. 362603-27-8

L-Arginine, L-valyl-L-threonyl-

Cat. No.: B14257971
CAS No.: 362603-27-8
M. Wt: 374.44 g/mol
InChI Key: MNSSBIHFEUUXNW-RCWTZXSCSA-N
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Description

L-Arginine, L-valyl-L-threonyl- is a peptide derivative of L-arginine, a semi-essential amino acid critical for nitric oxide (NO) synthesis. L-Arginine serves as the substrate for nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine to NO and L-citrulline . NO is a key signaling molecule involved in vasodilation, immune response, and metabolic regulation . Peptide conjugates of L-arginine are designed to target specific tissues or enzymatic pathways, such as arginase or NOS, which are implicated in cardiovascular diseases, metabolic syndrome, and neurodegenerative disorders .

Properties

CAS No.

362603-27-8

Molecular Formula

C15H30N6O5

Molecular Weight

374.44 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C15H30N6O5/c1-7(2)10(16)12(23)21-11(8(3)22)13(24)20-9(14(25)26)5-4-6-19-15(17)18/h7-11,22H,4-6,16H2,1-3H3,(H,20,24)(H,21,23)(H,25,26)(H4,17,18,19)/t8-,9+,10+,11+/m1/s1

InChI Key

MNSSBIHFEUUXNW-RCWTZXSCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, L-valyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

In an industrial setting, the production of peptides like L-Arginine, L-valyl-L-threonyl- can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, L-valyl-L-threonyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of L-Threonine can be oxidized to form a ketone.

    Reduction: The guanidine group of L-Arginine can be reduced to form secondary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

L-Arginine, L-valyl-L-threonyl- has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cell signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of L-Arginine, L-valyl-L-threonyl- involves its interaction with specific molecular targets and pathways:

    L-Arginine: Acts as a precursor for nitric oxide (NO) synthesis, which is a critical signaling molecule in the cardiovascular system.

    L-Valine: Involved in protein synthesis and muscle metabolism.

    L-Threonine: Plays a role in protein synthesis and immune function.

Comparison with Similar Compounds

Structural Features :

  • Key Functional Groups: The terminal guanidino group of L-arginine remains critical for NO synthesis, while the valine and threonine residues may influence peptide stability and receptor interactions .
Table 1: Structural and Functional Comparison of L-Arginine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity Source
L-Arginine, L-valyl-L-threonyl- Not explicitly stated ~600–1,000 (estimated) Contains L-valine and L-threonine; potential enhanced stability Likely modulates NO synthesis and arginase activity; unconfirmed in vivo effects
L-Arginine C₆H₁₄N₄O₂ 174.20 Free amino acid; substrate for NOS Improves endothelial function, reduces oxidative stress, enhances insulin sensitivity
Acetyl L-carnitinamide of L-arginine C₁₃H₂₅N₅O₃ 299.37 Amide derivative; combines L-arginine with acetylcarnitine Psychostimulant properties; distinct from peptide conjugates in metabolic effects
L-Arginine, L-threonyl-L-lysyl-L-prolyl C₂₁H₄₀N₈O₆ 500.59 Shorter peptide chain with lysine and proline Unclear; may influence neuroregeneration or immune modulation
L-Homoarginine C₇H₁₆N₄O₂ 188.23 Structural analog with an additional methylene group 80% efficacy as NOS precursor compared to L-arginine; less potent in NO synthesis
Key Findings :

Bioavailability and Stability :

  • Free L-arginine has rapid absorption but short half-life due to arginase-mediated degradation . Peptide forms like L-Arginine, L-valyl-L-threonyl- may resist enzymatic cleavage, prolonging activity .
  • Longer peptides (e.g., C₃₈H₆₉N₁₅O₁₃) exhibit reduced solubility but increased specificity for cellular uptake mechanisms .

Enzymatic Interactions: L-Arginine methyl ester (82% precursor efficacy) and L-arginyl-L-aspartate (84%) show higher NO synthetic activity than L-homoarginine (80%) . Peptide conjugates may inhibit arginase, as seen in studies where L-arginine derivatives reduced arginase activity by 30–50% at 25 mM concentrations .

Therapeutic Potential: Free L-arginine is effective in reversing endothelial dysfunction (e.g., reversing EENL-induced latency time in rodent models) .

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